2-Chloro-N-(cyclohexylmethyl)-5-nitrobenzamide
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Overview
Description
2-Chloro-N-(cyclohexylmethyl)-5-nitrobenzamide is a chemical compound with the following structural formula:
C6H5ClNO3
This compound belongs to the class of substituted benzamides. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of 2-Chloro-N-(cyclohexylmethyl)-5-nitrobenzamide involves several steps. One common synthetic route includes the following reactions:
Nitration: Nitration of chlorobenzene yields 2-chloro-5-nitrobenzaldehyde.
Reduction: The aldehyde group in 2-chloro-5-nitrobenzaldehyde is reduced to form 2-chloro-5-nitrobenzyl alcohol.
Amidation: The alcohol is then reacted with cyclohexylamine to form the desired compound.
Industrial Production:: The industrial production of this compound typically involves large-scale processes optimized for efficiency and yield.
Chemical Reactions Analysis
2-Chloro-N-(cyclohexylmethyl)-5-nitrobenzamide can undergo various chemical reactions:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the chloro group.
Acid-Base Reactions: Interaction with strong acids or bases.
Common reagents include reducing agents (such as hydrogen gas with a catalyst), nucleophiles (e.g., amines), and acids/bases.
Major products formed depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry::
- Used as a building block in organic synthesis.
- Investigated for its reactivity in various reactions.
- Potential bioactive properties due to its aromatic structure.
- May interact with biological targets (e.g., enzymes, receptors).
- Used in the production of other compounds (e.g., pharmaceuticals, agrochemicals).
Mechanism of Action
The exact mechanism of action for 2-Chloro-N-(cyclohexylmethyl)-5-nitrobenzamide depends on its specific application. It may modulate cellular processes, inhibit enzymes, or interact with receptors.
Comparison with Similar Compounds
While there are related benzamides, the unique combination of chloro, cyclohexylmethyl, and nitro groups in this compound sets it apart. Similar compounds include N-(4-bromo-phenyl)-2-chloro-benzamide and 2-chloro-N-isobutyl-4-nitrobenzamide .
Properties
CAS No. |
852038-05-2 |
---|---|
Molecular Formula |
C14H17ClN2O3 |
Molecular Weight |
296.75 g/mol |
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-5-nitrobenzamide |
InChI |
InChI=1S/C14H17ClN2O3/c15-13-7-6-11(17(19)20)8-12(13)14(18)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,18) |
InChI Key |
LCNIUAKKOQHIJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
solubility |
8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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